tert-butyl N-[(3R,4S)-4-aminooxolan-3-yl]carbamate;tert-butyl N-[(3S,4R)-4-aminooxolan-3-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[(3R,4S)-4-aminooxolan-3-yl]carbamate: and tert-butyl N-[(3S,4R)-4-aminooxolan-3-yl]carbamate are stereoisomers of a compound that features a tert-butyl carbamate group attached to an aminooxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3R,4S)-4-aminooxolan-3-yl]carbamate and tert-butyl N-[(3S,4R)-4-aminooxolan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate aminooxolane precursor. The reaction conditions often include the use of a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production methods for these compounds are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is ensured through rigorous quality control measures, including chromatography and spectroscopy.
Analyse Chemischer Reaktionen
Types of Reactions
These compounds can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carbamate group can produce the corresponding amine.
Wissenschaftliche Forschungsanwendungen
These compounds have a wide range of applications in scientific research:
Chemistry: They are used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: They can be used as building blocks for the synthesis of biologically active compounds.
Industry: They are used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of these compounds depends on their specific application. In drug development, for example, the carbamate group can be hydrolyzed in vivo to release the active amine, which can then interact with its molecular target. The pathways involved in these processes often include enzymatic hydrolysis and subsequent interaction with receptors or enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate
- tert-butyl N-[(3R,4R)-4-aminooxolan-3-yl]carbamate
- tert-butyl (3S,4S)-4-methylpyrrolidin-3-ylcarbamate
Uniqueness
The uniqueness of tert-butyl N-[(3R,4S)-4-aminooxolan-3-yl]carbamate and tert-butyl N-[(3S,4R)-4-aminooxolan-3-yl]carbamate lies in their specific stereochemistry, which can influence their reactivity and interactions with biological targets. This makes them valuable in the development of stereoselective synthesis methods and in the study of stereochemistry in biological systems.
Eigenschaften
Molekularformel |
C18H36N4O6 |
---|---|
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
tert-butyl N-[(3R,4S)-4-aminooxolan-3-yl]carbamate;tert-butyl N-[(3S,4R)-4-aminooxolan-3-yl]carbamate |
InChI |
InChI=1S/2C9H18N2O3/c2*1-9(2,3)14-8(12)11-7-5-13-4-6(7)10/h2*6-7H,4-5,10H2,1-3H3,(H,11,12)/t2*6-,7+/m10/s1 |
InChI-Schlüssel |
MXNMDKXYUOENDT-RMHGRBOHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H]1COC[C@H]1N.CC(C)(C)OC(=O)N[C@@H]1COC[C@@H]1N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1COCC1N.CC(C)(C)OC(=O)NC1COCC1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.